Bienvenue dans la boutique en ligne BenchChem!

Methyldopate

Pharmaceutical formulation Solubility Prodrug design

Optimize your hypertensive emergency or PK/PD research with Methyldopate, the only clinically valid intravenous prodrug of methyldopa. Its 80-fold higher solubility (400 mg/mL) enables low-volume bolus dosing, achieving 3.9-fold higher peak plasma levels 4x faster than oral methyldopa. With proven >94% stability in dextrose over 24h, it supports single-batch 24h infusion protocols, reducing compounding errors and labor. Essential as a reference substrate for human plasma esterase assays (k=0.277 min⁻¹).

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 2544-09-4
Cat. No. B8069853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopate
CAS2544-09-4
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1
InChIKeySVEBYYWCXTVYCR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldopate (CAS 2544-09-4): The Soluble Ethyl Ester Prodrug for Parenteral Alpha-Adrenergic Agonist Therapy


Methyldopate (ethyl 3-(3,4-dihydroxyphenyl)-2-methylalaninate) is the ethyl ester prodrug of the antihypertensive agent methyldopa [1]. Designed to overcome the poor aqueous solubility of the parent compound, methyldopate is most commonly formulated as the hydrochloride salt for intravenous administration [2]. Upon injection, it undergoes rapid enzymatic hydrolysis in plasma to release methyldopa, which then acts as a central alpha-2 adrenergic agonist to lower blood pressure [1].

Methyldopate vs. Methyldopa: Why the Parent Drug Cannot Substitute the Prodrug in Injectable Formulations


Direct substitution of methyldopate with the parent compound methyldopa is clinically and pharmaceutically invalid due to extreme differences in aqueous solubility and route-specific bioavailability [1]. Methyldopa cannot be administered intravenously at therapeutic doses because its solubility is an order of magnitude lower than that of methyldopate, necessitating large fluid volumes that are impractical for bolus injection [1]. Conversely, the high solubility of methyldopate enables concentrated IV formulations that achieve rapid and predictable plasma levels of the active moiety, a capability that oral methyldopa or other in-class oral alpha agonists cannot replicate [1].

Quantitative Differentiation Evidence for Methyldopate: Solubility, Pharmacokinetics, and Stability


Aqueous Solubility Advantage: 80-Fold Higher Than Methyldopa Enables IV Bolus Formulation

Methyldopate hydrochloride exhibits an aqueous solubility of 400 mg/mL at 25°C, compared to methyldopa (free base) at 5 mg/mL under identical conditions, representing an 80-fold increase [1]. This quantitative solubility difference is the direct enabler for concentrated intravenous formulations (e.g., 50 mg/mL or 100 mg/mL) that can be administered as a bolus or short infusion, whereas methyldopa would require >100 mL of water per 500 mg dose, making IV bolus administration impractical [1].

Pharmaceutical formulation Solubility Prodrug design Injectable antihypertensive

Plasma Hydrolysis Half-Life of 2.5 Minutes: Rapid Bioactivation to Methyldopa

In human plasma at 37°C, methyldopate undergoes enzymatic hydrolysis with a half-life (t½) of 2.5 minutes, resulting in >95% conversion to methyldopa within 15 minutes [1]. The rate constant (k) is 0.277 min⁻¹. This rapid and complete bioactivation is a class-level differentiation from direct-acting agents that do not require conversion, but critically distinguishes methyldopate from other prodrugs with slower or incomplete hydrolysis (e.g., pivampicillin t½ ~10-20 min), ensuring predictable and rapid onset of methyldopa activity following IV administration [1].

Prodrug activation Ester hydrolysis Pharmacokinetics Human plasma

Peak Methyldopa Concentration After IV Methyldopate Is 3.9-Fold Higher Than Oral Methyldopa at Equivalent Dose

In a crossover study in healthy male volunteers (n=8), intravenous administration of methyldopate hydrochloride at a dose equivalent to 500 mg of methyldopa produced a mean peak plasma concentration (Cmax) of methyldopa of 8.2 ± 1.1 μg/mL at 0.5 hours post-dose [1]. In the same subjects, oral administration of 500 mg methyldopa (free base) produced a mean Cmax of 2.1 ± 0.4 μg/mL at 2 hours post-dose [1]. The Cmax ratio (IV methyldopate / oral methyldopa) is 3.9, with a peak time reduced from 2 hours to 0.5 hours [1]. The area under the curve (AUC0-∞) for methyldopa after IV methyldopate was 12.4 μg·h/mL, while oral methyldopa gave 6.2 μg·h/mL, reflecting oral bioavailability of approximately 50% [1].

Pharmacokinetics Bioavailability Cmax Intravenous vs oral

Stability in 5% Dextrose Infusion: >90% Remains Intact for 24 Hours at Room Temperature

In a stability study, methyldopate hydrochloride (concentration 1 mg/mL) in 5% dextrose injection (D5W) retained 94.2% of initial potency after 24 hours at 25°C, and 91.5% after 24 hours at 37°C, as measured by HPLC [1]. Degradation products remained below 5% under both conditions. By contrast, methyldopa under identical conditions (1 mg/mL in D5W) showed 12% degradation after 6 hours and 28% after 24 hours at 25°C, due to oxidation of the catechol moiety [1]. The stability advantage of methyldopate (overall 24-h recovery 94% vs 72% for methyldopa at 25°C) enables extended infusion durations and batch preparation without significant potency loss [1].

Formulation stability IV admixture Shelf life Hospital pharmacy

Procurement-Driven Applications: Where Methyldopate Provides Verifiable Advantage Over Methyldopa


Intravenous Pharmacokinetic Studies Requiring Rapid and Predictable Methyldopa Exposure

For researchers designing PK/PD studies in large animal models or humans where precise temporal control of methyldopa plasma levels is required, methyldopate is the only feasible option for IV administration. The compound’s 80-fold higher solubility (400 mg/mL vs 5 mg/mL for methyldopa) enables bolus injection in small volumes (e.g., 0.5 mL for a 200 mg dose), while its rapid plasma hydrolysis (t½ 2.5 min) produces a peak methyldopa concentration 3.9-fold higher than oral methyldopa and reaches Cmax in 30 min instead of 2 hours [1][2]. This profile is essential for studies examining acute central alpha-2 receptor activation or for developing intravenous formulations where oral dosing would introduce unacceptable delay or variability [2].

Hospital Formulation and Continuous Infusion Protocols

Clinical procurement for intensive care or surgical units should prioritize methyldopate over methyldopa when designing continuous infusion protocols for hypertensive emergencies or controlled hypotension. The stability advantage of methyldopate in 5% dextrose (>94% remaining after 24 h at 25°C) allows for single-batch preparation of 24-hour infusion bags, reducing compounding frequency and medication errors [3]. In contrast, methyldopa degrades by >25% under the same conditions, requiring more frequent bag changes and risking subtherapeutic dosing [3]. This stability difference directly translates to lower labor costs and improved dosing consistency in clinical research or hospital pharmacy settings.

Comparative Prodrug Bioactivation and Esterase Substrate Studies

For laboratories studying human plasma esterase activity or prodrug design, methyldopate serves as a reference substrate with a well-characterized hydrolysis rate (k = 0.277 min⁻¹ in human plasma). Its 3- to 20-fold faster hydrolysis compared to other commercial ester prodrugs (e.g., pivampicillin, enalaprilat prodrug) allows researchers to benchmark esterase activity or validate assay conditions using a compound with rapid, complete, and kinetically simple bioactivation [1]. This application is directly supported by the quantitative hydrolysis data, enabling reproducible cross-study comparisons of esterase function without the confounding slow or partial activation seen with other prodrugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyldopate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.